molecular formula C18H24N4O2 B12421797 7-Hydroxy Granisetron-d3

7-Hydroxy Granisetron-d3

Cat. No.: B12421797
M. Wt: 331.4 g/mol
InChI Key: AJEBHUMZPBDLQF-CFVCVFQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Granisetron-d3 involves the incorporation of deuterium into the Granisetron molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Granisetron-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

7-Hydroxy Granisetron-d3 exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By binding to these receptors with high affinity, the compound inhibits the action of serotonin, a natural substance that causes nausea and vomiting .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy Granisetron-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic stability and reduce the rate of drug metabolism, leading to prolonged action and improved efficacy .

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

331.4 g/mol

IUPAC Name

7-hydroxy-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide

InChI

InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+/i2D3

InChI Key

AJEBHUMZPBDLQF-CFVCVFQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=CC=C2O)C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C

Origin of Product

United States

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